[4-(Pyridin-2-yl)oxan-4-yl]methanamine
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Overview
Description
[4-(Pyridin-2-yl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C11H16N2O It is known for its unique structure, which includes a pyridine ring and an oxane ring connected by a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pyridin-2-yl)oxan-4-yl]methanamine typically involves the reaction of pyridine derivatives with oxane compounds under specific conditions. One common method includes the use of pyridine-2-carbaldehyde and tetrahydro-2H-pyran-4-amine as starting materials. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride, which facilitates the formation of the methanamine linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[4-(Pyridin-2-yl)oxan-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Scientific Research Applications
[4-(Pyridin-2-yl)oxan-4-yl]methanamine has been studied for its applications in several scientific fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of novel pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of [4-(Pyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
[4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-yl]methanamine: Similar structure but with different substituents on the pyran ring.
[4-(Pyridin-2-yl)oxan-4-yl]ethanamine: Similar structure but with an ethanamine group instead of methanamine.
Uniqueness
[4-(Pyridin-2-yl)oxan-4-yl]methanamine is unique due to its specific combination of the pyridine and oxane rings connected by a methanamine group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(4-pyridin-2-yloxan-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10/h1-3,6H,4-5,7-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDICHBNUVLHXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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